6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate
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Overview
Description
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate is a complex organic compound with a unique structure that combines a benzothiazole core with various functional groups.
Preparation Methods
The synthesis of 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate involves multiple steps, starting with the preparation of the benzothiazole core. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Isopropoxy Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with an isopropoxy group.
Attachment of the Piperazine Derivative: The piperazine derivative is introduced through a nucleophilic substitution reaction.
Formation of the Oxalate Hydrate: The final step involves the formation of the oxalate hydrate by reacting the intermediate compound with oxalic acid under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring or the piperazine moiety are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate can be compared with other similar compounds, such as:
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-ethoxybenzothiazole oxalate hydrate: This compound has a similar structure but with an ethoxy group instead of an isopropoxy group.
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-methoxybenzothiazole oxalate hydrate: This compound has a methoxy group instead of an isopropoxy group.
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-butoxybenzothiazole oxalate hydrate: This compound has a butoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
77563-08-7 |
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Molecular Formula |
C29H38N4O9S |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-2-propan-2-yloxy-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C25H34N4OS.2C2H2O4/c1-19(2)30-25-27-23-10-9-22(17-24(23)31-25)26-20(3)18-29-15-13-28(14-16-29)12-11-21-7-5-4-6-8-21;2*3-1(4)2(5)6/h4-10,17,19-20,26H,11-16,18H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
VWLOTHYKWJTXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(S1)C=C(C=C2)NC(C)CN3CCN(CC3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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